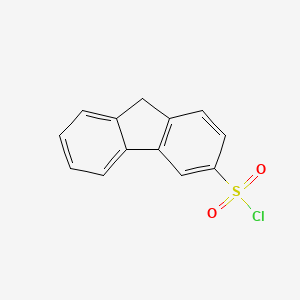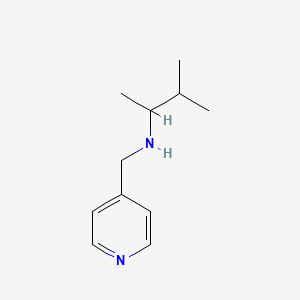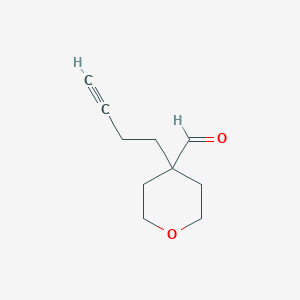
4-(But-3-yn-1-yl)oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-yn-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H14O2. It is a derivative of oxane, featuring a but-3-yn-1-yl group and a carbaldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-yl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with but-3-yn-1-yl groups under controlled conditions. One common method involves the use of a Grignard reagent, where the but-3-yn-1-yl magnesium bromide reacts with an oxane derivative to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(But-3-yn-1-yl)oxane-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The but-3-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the but-3-yn-1-yl group under basic conditions.
Major Products Formed
Oxidation: 4-(But-3-yn-1-yl)oxane-4-carboxylic acid.
Reduction: 4-(But-3-yn-1-yl)oxane-4-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(But-3-yn-1-yl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-yl)oxane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the but-3-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures .
Comparison with Similar Compounds
Similar Compounds
3-Butynyl p-toluenesulfonate: An organic compound with a similar but-3-yn-1-yl group but different functional groups.
4-(But-3-en-1-yl)oxane-4-carbonitrile: Another oxane derivative with a but-3-en-1-yl group and a carbonitrile functional group.
Uniqueness
4-(But-3-yn-1-yl)oxane-4-carbaldehyde is unique due to its combination of an oxane ring, a but-3-yn-1-yl group, and an aldehyde functional group.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-but-3-ynyloxane-4-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-10(9-11)5-7-12-8-6-10/h1,9H,3-8H2 |
InChI Key |
DPZONLLREJAGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(CCOCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


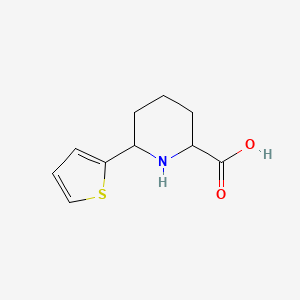
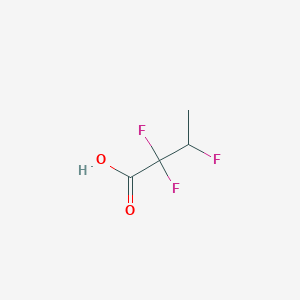
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B13273106.png)
![1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13273108.png)


![4,9-Dioxa-1-azaspiro[5.6]dodecane](/img/structure/B13273120.png)
![5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273128.png)
![2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B13273137.png)
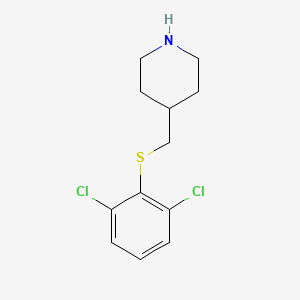
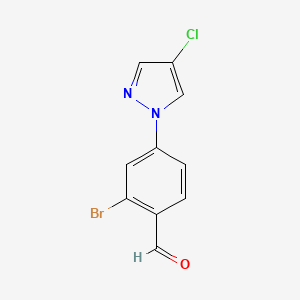
amine](/img/structure/B13273151.png)
